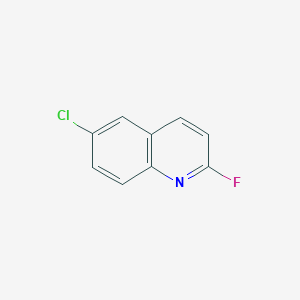

6-Chloro-2-fluoroquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5ClFN |

|---|---|

Molecular Weight |

181.59 g/mol |

IUPAC Name |

6-chloro-2-fluoroquinoline |

InChI |

InChI=1S/C9H5ClFN/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H |

InChI Key |

RDACBFNQIUWJHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)F)C=C1Cl |

Origin of Product |

United States |

Foundational & Exploratory

6-Chloro-2-fluoroquinoline: A Technical Guide to Properties, Synthesis, and Reactivity

[1][2]

Executive Summary

6-Chloro-2-fluoroquinoline (CAS: 179488-08-5) is a privileged scaffold in medicinal chemistry, characterized by its orthogonal reactivity profile.[1][2][3][4] It features a highly labile fluorine atom at the C2 position—activated by the adjacent ring nitrogen—and a stable yet functionalizable chlorine atom at the C6 position. This duality allows researchers to sequentially construct complex bioactive molecules, particularly kinase inhibitors and antibacterial agents, by exploiting the distinct reactivity windows of the two halogen substituents.

Chemical Structure & Physical Properties

The physicochemical profile of 6-Chloro-2-fluoroquinoline supports its utility as a lipophilic building block with predictable handling characteristics.[1][2]

| Property | Data |

| IUPAC Name | 6-Chloro-2-fluoroquinoline |

| CAS Number | 179488-08-5 |

| Molecular Formula | |

| Molecular Weight | 181.60 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 41–43 °C |

| Boiling Point | >120 °C (at reduced pressure) |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water |

| Storage | Inert atmosphere, 2–8 °C (Hydrolysis sensitive at C2) |

Synthetic Pathways

The synthesis of 6-Chloro-2-fluoroquinoline is primarily achieved through Halogen Exchange (Halex) or Balz-Schiemann methodologies.[1][2] The Halex route is preferred for scalability and atom economy.

Primary Route: Regioselective Halogen Exchange (Halex)

This method exploits the electronic difference between the C2 and C6 positions. The C2-chlorine in 2,6-dichloroquinoline is activated for Nucleophilic Aromatic Substitution (

-

Reagent: Anhydrous Potassium Fluoride (KF) or Cesium Fluoride (CsF).

-

Catalyst: 18-Crown-6 (phase transfer catalyst) or Tetraphenylphosphonium bromide.[2]

-

Solvent: Polar aprotic (DMSO, Sulfolane, or NMP).

-

Conditions: 140–160 °C, inert atmosphere.

Secondary Route: Balz-Schiemann Reaction

Used when the 2-amino precursor is more accessible.[1][2]

-

Diazotization: 6-Chloro-2-aminoquinoline is treated with

at 0 °C. -

Thermal Decomposition: The resulting diazonium tetrafluoroborate salt is heated to generate the C-F bond.

Figure 1: The regioselective Halex synthesis pathway converting 2,6-dichloroquinoline to 6-chloro-2-fluoroquinoline.

Reactivity Profile & Applications

The core value of 6-Chloro-2-fluoroquinoline lies in its Orthogonal Functionalization Strategy .[1][2]

C2-Position: Nucleophilic Aromatic Substitution ( )

The fluorine at C2 is an exceptional leaving group due to the high electronegativity of fluorine (activating the ring) and the strength of the C-F bond (which paradoxically accelerates

-

Nucleophiles: Primary/secondary amines, alkoxides, thiols.

-

Conditions: Mild base (

, -

Application: Introduction of solubility-enhancing groups (e.g., piperazines) or pharmacophores.[1][2]

C6-Position: Transition Metal Catalysis

The chlorine at C6 is inert to the mild conditions used for C2 substitution.[1][2] Once the C2 position is derivatized, the C6-Cl bond can be activated using Palladium or Nickel catalysis.[1][2]

-

Reactions: Suzuki-Miyaura (Aryl-Aryl coupling), Buchwald-Hartwig (Amination).[1][2]

-

Application: Extension of the scaffold to access deep hydrophobic pockets in enzyme active sites.

Figure 2: Orthogonal reactivity map demonstrating the sequential functionalization logic.

Experimental Protocol: Displacement

Objective: Synthesis of 6-chloro-N-phenylquinolin-2-amine (Representative Procedure).

-

Setup: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, charge 6-Chloro-2-fluoroquinoline (1.0 eq, 181 mg, 1.0 mmol) and Aniline (1.1 eq, 102 mg, 1.1 mmol).

-

Solvent: Add anhydrous DMSO (3.0 mL).

-

Base: Add Diisopropylethylamine (DIPEA) (2.0 eq, 350 µL).

-

Reaction: Heat the mixture to 80 °C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2] The starting material spot (

) should disappear, replaced by a lower -

Workup: Cool to room temperature. Pour into ice-water (20 mL). A precipitate should form.

-

Purification: Recrystallize from EtOH or purify via flash column chromatography (

, 0-20% EtOAc in Hexanes).

Safety Note: 6-Chloro-2-fluoroquinoline may cause skin and eye irritation.[1][2] DMSO facilitates skin absorption of toxic chemicals. Wear nitrile gloves and work in a fume hood.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15059433, 2-Chloro-6-fluoroquinoline. (Note: PubChem indexes the isomer; structure verification required via CAS). Retrieved from [Link]

-

Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[4][6][7][8][9] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society. (Foundational text on Halex reactions in heterocycles).

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[2] (Reference for SNAr mechanism kinetics).

Sources

- 1. 580-21-2|2-Fluoroquinoline|BLD Pharm [bldpharm.com]

- 2. 1480-65-5|5-Chloro-2-fluoropyridine|BLD Pharm [bldpharm.com]

- 3. 2386310-81-0|5-Chloro-3-fluoroisoquinoline|BLD Pharm [bldpharm.com]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. 2,6-Dichloroquinoline | C9H5Cl2N | CID 607502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Reaction of hydroxyl-quinoline with pentafluoropyridin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Profiling and Solubility of 2-Chloro-6-fluoroquinoline (CAS 77119-53-0)

Part 1: Executive Summary & Chemical Identity

2-Chloro-6-fluoroquinoline (CAS 77119-53-0) is a halogenated heterocyclic scaffold critical in the synthesis of next-generation fluoroquinolone antibiotics and kinase inhibitors. Its structural duality—featuring a reactive chlorine at the C2 position and a metabolic-blocking fluorine at C6—makes it a high-value intermediate for structure-activity relationship (SAR) exploration.

This guide provides a definitive physicochemical profile and a validated solubility assessment protocol. Unlike generic datasheets, this document addresses the practical challenges of handling this lipophilic weak base, specifically focusing on its pH-dependent dissolution behavior and stability in organic media.

Chemical Identity Table[1]

| Property | Specification |

| CAS Number | 77119-53-0 |

| IUPAC Name | 2-Chloro-6-fluoroquinoline |

| Molecular Formula | C₉H₅ClFN |

| Molecular Weight | 181.59 g/mol |

| SMILES | Fc1ccc2nc(Cl)ccc2c1 |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 99–104 °C [1] |

| Predicted LogP | 2.8 ± 0.4 (Lipophilic) |

| pKa (Predicted) | ~2.5 (Quinoline Nitrogen) |

Part 2: Physicochemical Properties & Solubility Profile

Solubility Characteristics

The solubility of 2-Chloro-6-fluoroquinoline is governed by its lipophilic quinoline core. It exhibits poor aqueous solubility at neutral pH but shows significant solubility enhancement in polar aprotic solvents and acidic aqueous media due to protonation of the quinoline nitrogen.

Solubility Matrix (Ambient Temperature, 25°C):

| Solvent System | Solubility Rating | Estimated Range (mg/mL) | Application Context |

| Water (pH 7) | Insoluble | < 0.1 | Precipitation medium |

| 0.1 N HCl | Moderate | 1 – 5 | Dissolution for analysis |

| DMSO | High | > 50 | Stock solution preparation |

| Methanol | Soluble | 20 – 50 | HPLC mobile phase |

| Dichloromethane | High | > 100 | Extraction/Synthesis |

| Ethyl Acetate | Soluble | 10 – 30 | Crystallization solvent |

pH-Dependent Dissolution Mechanism

The quinoline nitrogen acts as a weak base. In acidic environments (pH < pKa), the nitrogen becomes protonated (

Part 3: Experimental Protocols

Protocol: Saturation Shake-Flask Solubility Determination

Standardized method for generating precise solubility data when literature values are absent.

Objective: Determine equilibrium solubility in a specific solvent system.

Reagents:

-

CAS 77119-53-0 (Reference Standard, >98% purity)

-

Target Solvent (HPLC Grade)

-

0.45 µm PTFE Syringe Filters (Hydrophobic)

Workflow:

-

Preparation: Weigh 50 mg of CAS 77119-53-0 into a 4 mL amber glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.

-

Equilibration: Cap tightly and place in a thermomixer at 25°C / 750 RPM for 24 hours.

-

Checkpoint: If the solution becomes clear, add more solid until a visible precipitate remains (saturation).

-

-

Filtration: Centrifuge at 10,000 RPM for 5 minutes. Filter the supernatant through a 0.45 µm PTFE filter.

-

Quantification: Dilute the filtrate 100x with Methanol and analyze via HPLC-UV (254 nm).

Protocol: Stock Solution Preparation (50 mM)

For biological assays or synthetic coupling reactions.

-

Calculation:

-

Target Concentration: 50 mM

-

Volume: 10 mL

-

Required Mass:

-

-

Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).

-

Procedure:

-

Weigh 90.8 mg of substance into a volumetric flask.

-

Add 5 mL DMSO and vortex until fully dissolved (sonicate if necessary).

-

Make up to volume with DMSO.

-

-

Storage: Aliquot into amber vials and store at -20°C. Stable for 6 months.

Part 4: Safety & Handling (MSDS Highlights)

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a chemical fume hood. Avoid dust formation.

-

Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2-8°C (Refrigerate) to prevent slow hydrolytic degradation or discoloration [1].

Part 5: References

-

Sigma-Aldrich.[1][2] Product Specification: 2-Chloro-6-fluoroquinoline (CAS 77119-53-0).[3][4][2] Link

-

PubChem.[5] Compound Summary: 2-Chloro-6-fluoroquinoline.[3][2] National Library of Medicine. Link

-

ChemScene.[6] Safety Data Sheet: 2-Chloro-6-fluoroquinoline. Link

Sources

The Strategic Utility of 6-Chloro-2-fluoroquinoline in Medicinal Chemistry: A Whitepaper on Orthogonal Scaffold Functionalization

Executive Summary

In the landscape of modern medicinal chemistry, the rapid and divergent synthesis of compound libraries is paramount for successful structure-activity relationship (SAR) campaigns. 6-Chloro-2-fluoroquinoline (CAS: 179488-08-5) has emerged as a highly privileged, bifunctional heterocyclic building block. By strategically positioning two different halogens—a highly reactive fluorine at the C2 position and a transition-metal-sensitive chlorine at the C6 position—this scaffold enables perfectly orthogonal functionalization.

This technical guide explores the mechanistic causality behind the reactivity of 6-chloro-2-fluoroquinoline, details self-validating experimental protocols for its synthesis and downstream functionalization, and highlights its application in targeting critical biological pathways.

Mechanistic Rationale: The Power of Orthogonal Halogens

The utility of 6-chloro-2-fluoroquinoline is rooted in the fundamental principles of physical organic chemistry, specifically the divergent requirements for Nucleophilic Aromatic Substitution (SNAr) versus transition-metal-catalyzed cross-coupling.

The SNAr Advantage at C2

In SNAr reactions, the rate-determining step is the formation of the negatively charged Meisenheimer complex. The quinoline nitrogen acts as a powerful electron-withdrawing group via resonance, severely depleting electron density at the ortho (C2) and para (C4) positions[1]. Furthermore, fluorine is the most electronegative element (Pauling scale: 3.98), creating a massive local dipole that makes the C2 carbon highly electrophilic. When a nucleophile attacks, the adjacent nitrogen stabilizes the resulting negative charge, followed by the rapid expulsion of the fluoride ion.

The Inert C6-Chlorine Handle

Conversely, the chlorine atom at the C6 position is meta to the quinoline nitrogen. It lacks resonance activation and possesses a lower electronegativity (3.16) compared to fluorine. Consequently, the C6-Cl bond is completely inert to uncatalyzed SNAr conditions at room temperature. However, once the C2 position is functionalized, the C6-Cl bond serves as an ideal handle for oxidative addition by low-valent palladium or nickel catalysts (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

Workflow for orthogonal functionalization of 6-chloro-2-fluoroquinoline.

Quantitative Reactivity Profiles

To illustrate the causality of position-dependent reactivity, we can examine the SNAr fluorination of various chloroquinoline isomers using anhydrous Tetramethylammonium Fluoride (NMe4F)[1]. The data clearly demonstrates that SNAr reactivity is strictly governed by proximity to the activating nitrogen atom.

Table 1: SNAr Fluorination Yields of Chloroquinolines using NMe4F [1]

| Substrate | Position of Halogen | Reagent | Temp (°C) | Yield of Fluoroquinoline (%) | Mechanistic Note |

| 2-Chloroquinoline | C2 (ortho) | NMe4F (anh) | 25 | 99 | Maximum resonance stabilization by N. |

| 4-Chloroquinoline | C4 (para) | NMe4F (anh) | 25 | 74 | Strong resonance stabilization by N. |

| 3-Chloroquinoline | C3 (meta) | NMe4F (anh) | 25 | 0 | No resonance stabilization; inert to SNAr. |

Recent advancements in green chemistry have also demonstrated that the synthesis of fluoroquinolines can be achieved via mechanochemical solid-state SNAr fluorination, eliminating the need for toxic, high-boiling solvents like DMSO[2].

Table 2: Mechanochemical vs. Solution-based SNAr Fluorination [2]

| Method | Reagents | Conditions | Time (min) | Yield (%) |

| Traditional Stirring (Neat) | KF, Et4NCl | 130 °C, Test tube | 60 | 5 |

| Mechanochemical (Ball-milling) | KF, Et4NCl | 250 °C (Heat gun), Jar | 60 | >99 |

Experimental Workflows: Self-Validating Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify intermediate success before proceeding to subsequent steps.

Protocol A: Synthesis of the Scaffold via Room-Temperature SNAr

Traditional halogen exchange (Halex) requires harsh conditions (e.g., CsF at 140 °C). By utilizing anhydrous NMe4F, the fluorination of 2,6-dichloroquinoline can be achieved at room temperature[3].

Step-by-Step Methodology:

-

Preparation: In a nitrogen-filled glovebox, dissolve 2,6-dichloroquinoline (1.0 equiv) in anhydrous DMF (0.2 M).

-

Causality: Anhydrous conditions are critical. Water strongly solvates the fluoride ion via hydrogen bonding, drastically reducing its nucleophilicity. Excluding moisture keeps the fluoride "naked" and highly reactive[3].

-

-

Reaction: Add anhydrous NMe4F (2.0 equiv). Stir the mixture at 25 °C for 2 hours.

-

In-Process Validation: Remove a 10 µL aliquot, quench with water, extract with EtOAc, and analyze via TLC (Hexanes/EtOAc). The starting material spot must be completely consumed.

-

Workup: Quench the bulk reaction with water, extract with Et2O, wash extensively with brine to remove DMF, dry over MgSO4, and concentrate in vacuo.

-

Final Validation: Analyze the crude product via 19F NMR. A sharp singlet in the region of -40 to -50 ppm confirms the successful incorporation of the C2 fluorine.

Protocol B: Orthogonal Functionalization (C2 Amination followed by C6 Suzuki Coupling)

This workflow demonstrates the divergent library generation potential of the scaffold.

Step 1: C2 Amination (SNAr)

-

Procedure: Mix 6-chloro-2-fluoroquinoline (1.0 equiv) with a primary amine (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) in NMP. Heat to 80 °C for 4 hours.

-

Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HF byproduct. Without it, the HF would protonate the amine nucleophile, halting the reaction.

-

Validation: Analyze via LC-MS. The mass must shift from 181.6 Da (scaffold) to the exact mass of the aminated product. Crucially, the characteristic chlorine isotope pattern (approximate 3:1 ratio of M : M+2 peaks) must remain perfectly intact, proving the C6-Cl bond was untouched.

Step 2: C6 Suzuki-Miyaura Coupling

-

Procedure: To the purified intermediate from Step 1, add an arylboronic acid (1.5 equiv), Pd(dppf)Cl2 (0.05 equiv), and K2CO3 (3.0 equiv) in a degassed mixture of 1,4-Dioxane/Water (4:1). Heat to 100 °C for 12 hours.

-

Causality: The palladium(0) catalyst selectively inserts into the C6-Cl bond via oxidative addition, a process that was mechanistically impossible under the previous SNAr conditions.

-

Validation: 1H NMR analysis will show the disappearance of the isolated C6 proton and the emergence of new aromatic multiplet signals corresponding to the coupled aryl group.

Biological Applications in Drug Discovery

Quinoline derivatives are highly privileged structures in oncology and neurology. The 6-chloro-2-fluoroquinoline scaffold is heavily utilized to synthesize targeted kinase inhibitors, particularly against the c-Met receptor tyrosine kinase [4].

In these architectures, the SNAr-derived C2 substituent (often an amine or ether) is designed to form critical hydrogen bonds with the hinge region of the kinase (e.g., the backbone NH of Met). Meanwhile, the cross-coupled C6 substituent extends deep into the hydrophobic pocket adjacent to the ATP-binding site, ensuring high binding affinity and selectivity. Furthermore, the rapid SNAr radiofluorination of these scaffolds utilizing[18F]TMAF allows for the immediate generation of PET imaging tracers to monitor target engagement in vivo[4].

c-Met signaling pathway inhibition by quinoline-derived compounds.

References

-

Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination. PMC - NIH.[1] URL:

-

6-chloro-2-fluoroquinoline | 179488-08-5. Sigma-Aldrich. URL:

-

Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination. The Journal of Organic Chemistry - ACS Publications.[3] URL:

-

t-Amyl Alcohol Promoted SNAr Radiofluorination of Aryl Halides with[18F]TMAF. SNM Journals.[4] URL:

-

Green Chemistry. RSC Publishing.[2] URL:

Sources

Pharmacophore Analysis & Optimization of 2-Fluoroquinoline Derivatives

Executive Summary

The quinoline scaffold remains a cornerstone of medicinal chemistry, privileged for its ability to interact with diverse biological targets ranging from type II topoisomerases to receptor tyrosine kinases (RTKs). However, the metabolic liability of the quinoline C2 position—susceptible to rapid oxidation by aldehyde oxidase (AO)—often compromises in vivo efficacy.

This technical guide focuses on the 2-fluoroquinoline chemotype. The introduction of fluorine at the C2 position serves a dual purpose: it acts as a metabolic block to prolong half-life and electronically modulates the scaffold's basicity, altering the pharmacophore's hydrogen bond acceptor (HBA) capability. This guide details the computational workflow for generating high-confidence pharmacophore models for this specific derivative class, focusing on c-Met kinase and Topoisomerase II inhibition.

The Chemical Rationale: The "Fluorine Effect" at C2

Before initiating computational modeling, one must understand the why behind the specific derivative. In standard quinoline pharmacophores, the nitrogen atom (N1) is a critical Hydrogen Bond Acceptor (HBA).

Metabolic Stability vs. Electronic Modulation

The C2 position of quinoline is highly electron-deficient, making it a primary site for nucleophilic attack and oxidation by cytosolic aldehyde oxidase.

-

The Problem: Rapid conversion to 2-quinolone (2-oxo-1,2-dihydroquinoline) changes the aromaticity and H-bonding pattern (N1 becomes a donor/lactam).

-

The 2-Fluoro Solution: Fluorine is a bioisostere that blocks this metabolic soft spot.

-

Pharmacophoric Impact: The strong electronegativity of fluorine at C2 pulls electron density from the ring, lowering the pKa of the N1 nitrogen. In pharmacophore modeling, this means the vector strength of the N1-HBA feature must be adjusted compared to a non-substituted quinoline.

Computational Workflow: From Ligand to Model

The following protocol outlines a self-validating system for generating 3D-QSAR pharmacophores. This workflow assumes access to industry-standard platforms (e.g., MOE, Discovery Studio, or Schrödinger Phase).

Step-by-Step Protocol

Phase A: Dataset Curation & Preparation

-

Activity Binning: Select 20–30 2-fluoroquinoline derivatives with known

values against the target (e.g., c-Met).-

Active:

nM -

Inactive:

-

-

Tautomer & Ionization States:

-

Generate all tautomers at pH 7.4.

-

Critical Check: Ensure the 2-fluoro group does not induce ring-opening or unexpected tautomeric shifts in the modeling software.

-

-

Energy Minimization: Use the OPLS3e or MMFF94x force field. A strict convergence criterion (RMS gradient < 0.01 kcal/mol/Å) is required to avoid high-energy local minima.

Phase B: Conformational Analysis

The quinoline ring is rigid, but the side chains (often at C4 or C6) are flexible.

-

Method: Stochastic search or Systematic search (if rotatable bonds < 5).

-

Bioactive Conformation Bias: Do not assume the lowest energy conformation is bioactive. Generate a maximum of 255 conformers per ligand within a 10 kcal/mol energy window.

Phase C: Feature Extraction & Alignment

-

Common Feature Alignment: Align all "Active" ligands using the rigid quinoline core as the anchor.

-

Feature Mapping:

-

Ring Aromatic (R): Centered on the quinoline core.

-

Hydrophobic (H): The 2-F substituent often sits in a hydrophobic pocket (e.g., the "selectivity pocket" in kinases).

-

H-Bond Acceptor (HBA): The Quinoline Nitrogen (N1).

-

H-Bond Donor (HBD): Often found on C4-substituents (e.g., amide linkers).

-

Workflow Visualization

The following diagram illustrates the logical flow and decision gates in the modeling process.

Caption: Iterative workflow for generating pharmacophore models, emphasizing the feedback loop during validation.

Case Study: c-Met Kinase Inhibition[1][2][3][4]

The c-Met receptor tyrosine kinase is a primary target for quinoline derivatives (e.g., Foretinib analogues). The 2-fluoroquinoline scaffold is particularly effective here.

The Binding Pocket Topology

In the ATP-binding pocket of c-Met, the pharmacophore typically requires:

-

Hinge Interaction: The quinoline N1 acts as an HBA to the backbone NH of Met1160 .

- -Stacking: The aromatic quinoline ring stacks with Tyr1230 .

-

The Fluorine Pocket: The 2-Fluoro group is positioned to interact with the hydrophobic gatekeeper residues, often enhancing selectivity over other kinases by exploiting small steric differences.

Pharmacophore Map

The diagram below represents the spatial arrangement of features required for high-affinity binding of 2-fluoroquinolines to c-Met.

Caption: Spatial pharmacophore map for c-Met inhibitors. Distances are approximate based on average bioactive conformations.

Validation & Metrics

A pharmacophore model is only as good as its ability to discriminate actives from decoys.

Decoy Set Generation

Do not use random molecules. Use DUD-E (Directory of Useful Decoys) methodology.

-

For every active 2-fluoroquinoline, generate 50 decoys.

-

Property Matching: Decoys must match the active ligand in Molecular Weight (MW) and LogP but differ in topology.

Quantitative Metrics

Summarize your model performance using the following table. A valid model must meet the "Threshold" criteria.

| Metric | Definition | Threshold for Validity |

| GH Score | Guner-Henry Score (Goodness of Hit) | > 0.7 |

| EF (1%) | Enrichment Factor at top 1% of database | > 10.0 |

| ROC AUC | Area Under Receiver Operating Characteristic Curve | > 0.85 |

| Q² | Cross-validated correlation coefficient (for 3D-QSAR) | > 0.5 |

Experimental Validation (In Vitro)

Once the model identifies virtual hits, they must be validated via:

-

Kinase Assay: ADP-Glo or FRET-based assay against c-Met.

-

Cell Viability: MTT assay on c-Met dependent lines (e.g., MKN-45).

References

-

Structure-Activity Relationships of Fluoroquinolones. Drugs.[1][2][3][4] (1995).[1] [Link]

-

3D QSAR pharmacophore modeling for c-Met kinase inhibitors. PubMed. (2012).[5] [Link]

-

Design, synthesis and biological evaluation of c-Met kinase inhibitors bearing 2-oxo-1,2-dihydroquinoline scaffold. Bioorganic & Medicinal Chemistry Letters. (2016).[6][7] [Link]

-

Discovery of novel type II c-Met inhibitors based on BMS-777607. European Journal of Medicinal Chemistry. (2014).[8] [Link]

-

Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules. (2024).[9][10][11] [Link]

Sources

- 1. Classification and structure-activity relationships of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of the fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3D QSAR pharmacophore modeling for c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of c-Met kinase inhibitors bearing 2-oxo-1,2-dihydroquinoline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of novel type II c-Met inhibitors based on BMS-777607 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Technical Guide: Strategic Utilization of 6-Chloro-2-fluoroquinoline in Fluoroquinolone Antibiotic Discovery

Executive Summary: The Bifunctional Scaffold

In the high-stakes arena of antimicrobial discovery, 6-Chloro-2-fluoroquinoline (6-Cl-2-FQ) serves as a critical, bifunctional intermediate. While the final pharmacophore of blockbuster fluoroquinolones (e.g., Ciprofloxacin, Moxifloxacin) strictly requires a fluorine atom at position 6 to inhibit bacterial DNA gyrase, the synthetic pathway often necessitates the use of chlorinated precursors due to cost-efficiency and lithiation stability.

This guide details the technical role of 6-Cl-2-FQ as a "masked" bioactive core. It offers a unique reactivity profile: the C2-Fluorine acts as a highly labile leaving group for rapid library generation via Nucleophilic Aromatic Substitution (

Molecular Logic & Reactivity Profile

To effectively utilize 6-Cl-2-FQ, researchers must understand the electronic disparity between the two halogenated positions.

The Electronic Map

-

Position 2 (Adjacent to Nitrogen): The C2-F bond is activated by the inductive effect of the quinoline nitrogen. In

reactions, Fluorine is a superior leaving group compared to Chlorine due to the high electronegativity of F stabilizing the Meisenheimer complex intermediate. This makes C2 the primary site for derivatization. -

Position 6 (Distal): The C6-Cl bond is electronically distinct. It is relatively inert to mild nucleophiles but susceptible to palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or high-temperature Halogen Exchange (Halex).

Strategic Application in SAR

-

Fragment-Based Discovery: 6-Cl-2-FQ allows for the rapid synthesis of 2-aminoquinoline libraries (a growing class of anti-infectives) by displacing the C2-F with various amines.

-

The "Magic Fluorine" Introduction: The 6-Cl moiety is a placeholder. Once the scaffold is assembled, the Chlorine is converted to Fluorine using Potassium Fluoride (KF) and a phase transfer catalyst. This step is critical because the 6-Fluoro substituent increases gyrase binding affinity by ~10-100 fold compared to the non-fluorinated analog.

Visualization: Reactivity & Workflow

Diagram 1: The Chemoselective Reactivity Map

This diagram illustrates the divergent synthetic pathways available from the 6-Cl-2-FQ scaffold.

Caption: Divergent synthesis pathways: C2-F allows rapid derivatization (Red), while C6-Cl reserves the site for the critical fluorine atom (Green).

Experimental Protocols

Protocol A: The Halex Reaction (Chlorine-to-Fluorine Exchange)

Objective: Convert the 6-Chloro substituent to the bioactive 6-Fluoro moiety. This is the industry-standard method for activating the quinolone core.

Reagents:

-

Substrate: 6-Chloro-2-fluoroquinoline (or derivative)

-

Fluorinating Agent: Spray-dried Potassium Fluoride (KF)

-

Solvent: Sulfolane or DMSO (High boiling point, polar aprotic)

-

Catalyst: Tetraphenylphosphonium bromide (

) or 18-Crown-6

Step-by-Step Methodology:

-

Drying: Ensure KF is anhydrous. Spray-dried KF is preferred due to higher surface area.

-

Setup: Charge a high-pressure reactor (Monel or Hastelloy) with 1.0 eq of substrate and 2.5 eq of KF.

-

Solvation: Add anhydrous Sulfolane (concentration ~1M). Add 5 mol% phase transfer catalyst (

). -

Reaction: Heat to 190°C - 210°C under inert atmosphere (

) for 12-18 hours.-

Note: The reaction is driven by the formation of KCl (lattice energy).

-

-

Workup: Cool to room temperature. Dilute with water to dissolve salts. Extract with Ethyl Acetate.[1]

-

Purification: Distillation or recrystallization.

-

Validation:

-NMR should show a new peak corresponding to C6-F (typically -110 to -130 ppm).

Protocol B: C2-Selective (Library Synthesis)

Objective: Exploit the labile C2-F to introduce amine side chains for SAR exploration.

Reagents:

-

Substrate: 6-Chloro-2-fluoroquinoline

-

Nucleophile: Primary or Secondary Amine (e.g., Piperazine, Morpholine)

-

Base:

or DIPEA -

Solvent: DMF or Acetonitrile (

)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of 6-Chloro-2-fluoroquinoline in Acetonitrile (0.2 M).

-

Addition: Add 1.2 eq of the amine and 2.0 eq of

. -

Reaction: Stir at 60°C for 4-6 hours.

-

Monitoring: TLC/LC-MS will show consumption of starting material and appearance of the monosubstituted product.

-

Isolation: Pour into ice water. Filter the precipitate (if solid) or extract with DCM.

Data Summary: Halogen Reactivity Comparison

The following table highlights why 6-Cl-2-FQ is an ideal "switchable" scaffold.

| Feature | Position 2-Fluorine (C2-F) | Position 6-Chlorine (C6-Cl) |

| Bond Energy | High (C-F), but bond is polarized. | Lower (C-Cl), but sterically hindered. |

| Primary Reactivity | Nucleophilic Substitution ( | Metal-Catalyzed Coupling / Halex |

| Activation Barrier | Low (Activated by adjacent N) | High (Requires Catalyst or High T) |

| Role in Drug | Linker for Side Chain / Solubility | Pharmacophore (Gyrase Binding) |

| Leaving Group Ability | Excellent (in | Poor (in |

Synthesis Workflow Diagram

This diagram details the logical flow from raw material to drug candidate using the described protocols.

Caption: Logical flowchart for synthesizing fluoroquinolone analogs based on SAR priority (Diversity vs. Potency).

References

-

Wolfson, J. S., & Hooper, D. C. (1985).[5] The Fluoroquinolones: Structures, Mechanisms of Action and Resistance, and Spectra of Activity In Vitro. American Society for Microbiology. [Link]

-

Lipunova, G. N., et al. (2014). Fluoroquinolones: Synthesis and Application. In: Fluorine in Heterocyclic Chemistry, Springer.[5] [Link]

-

Finger, G. C., et al. (1963). Aromatic Fluorine Compounds.[3][7][10] XI. Replacement of Chlorine by Fluorine in Halopyridines.[11] Journal of Organic Chemistry. [Link]

-

National Institutes of Health (NIH). (2023). Synthetic and medicinal perspective of quinolines as antiviral agents. [Link]

Sources

- 1. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy [ijraset.com]

- 6. ptfarm.pl [ptfarm.pl]

- 7. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 8. guidechem.com [guidechem.com]

- 9. youtube.com [youtube.com]

- 10. Immediate Hypersensitivity to Fluoroquinolones: A Cohort Assessing Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. halogen exchange reaction: Topics by Science.gov [science.gov]

Electronic Effects of C6-Chlorine on Quinoline Ring Reactivity

[1]

Executive Summary

The introduction of a chlorine atom at the C6 position of the quinoline scaffold induces profound electronic perturbations that dictate the regioselectivity of subsequent functionalizations. Unlike the C7-chlorine isomer (found in Chloroquine), which directs electrophiles to the C8 position and facilitates specific lithiation patterns, the C6-chlorine substituent creates a unique "push-pull" electronic environment. This guide analyzes the mechanistic underpinnings of C6-Cl reactivity, specifically its ability to direct electrophilic aromatic substitution (EAS) to the C5 peri-position while simultaneously activating the C4 position for nucleophilic aromatic substitution (SNAr) through long-range inductive effects.

Electronic Structure & Mechanistic Basis

To predict reactivity, one must map the electron density resulting from the interplay between the nitrogen heteroatom and the C6-chlorine substituent.

-

The Quinoline Nitrogen (N1): Acts as a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M), significantly deactivating the pyridine ring (C2, C3, C4) toward electrophiles but activating it toward nucleophiles.

-

The C6-Chlorine Atom:

-

Inductive Effect (-I): Withdraws electron density from the benzene ring, lowering the energy of the HOMO (Highest Occupied Molecular Orbital). This makes the ring less reactive to EAS compared to unsubstituted quinoline.

-

Mesomeric Effect (+M): Donates lone pair electron density into the

-system. While weaker than the -I effect overall, it is regiodirecting. -

Vector Analysis: The +M effect of C6-Cl increases electron density at positions ortho (C5, C7) and para (C9/C8a) . Since C8a is a bridgehead carbon, the directing effect is concentrated on C5 and C7.

-

Diagram 1: Electronic Influence Map

The following diagram visualizes the competing electronic vectors and the resulting reactive sites.

Caption: Electronic vectors of C6-Cl and N1 determining reactive hot-spots at C5 (EAS) and C4 (SNAr).

Reactivity Profile I: Electrophilic Aromatic Substitution (EAS)

In unsubstituted quinoline, nitration occurs at C5 and C8 (approx. 1:1 ratio) because the protonated nitrogen deactivates the pyridine ring, forcing substitution onto the benzene ring.

The C6-Cl Effect: The C6-chloro substituent breaks this symmetry.

-

Directing Effect: Halogens are ortho/para directing.

-

Para: The position para to C6 is the C8a bridgehead (blocked).

-

Ortho: The positions ortho to C6 are C5 and C7 .

-

-

Deactivation: The C8 position is meta to the chlorine and thus receives no resonance stabilization.

-

Sterics vs. Electronics: While C5 is the peri-position (sterically crowded by H4), the electronic activation by C6-Cl (ortho) combined with the inherent reactivity of the

-position (naphthalene-like numbering) makes C5 the dominant site for EAS.

Experimental Protocol: Regioselective Nitration of 6-Chloroquinoline

Objective: Synthesis of 6-chloro-5-nitroquinoline.

Reagents:

-

6-Chloroquinoline (1.0 equiv)

-

Conc. H₂SO₄ (Solvent/Catalyst)

-

Fuming HNO₃ (1.1 equiv)

Procedure:

-

Dissolution: Dissolve 6-chloroquinoline (10 mmol) in conc. H₂SO₄ (5 mL) at 0°C. Note: The solution will generate heat due to N-protonation.

-

Addition: Add fuming HNO₃ (11 mmol) dropwise over 15 minutes, maintaining temperature <5°C.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

-

Mechanism Check: The reaction proceeds via the quinolinium ion.[1] The Cl atom directs the nitronium ion (NO₂⁺) to C5.

-

-

Quench: Pour the mixture onto 50g of crushed ice.

-

Neutralization: Carefully basify with NH₄OH to pH 8-9. The product will precipitate.[2]

-

Isolation: Filter the yellow solid, wash with cold water, and recrystallize from ethanol.

-

Validation:

-

Major Product: 6-Chloro-5-nitroquinoline (>85% regioselectivity).

-

Minor Product: 6-Chloro-8-nitroquinoline (due to statistical attack, but electronically disfavored).

-

Reactivity Profile II: Nucleophilic Aromatic Substitution (SNAr)[3][4]

While C6-Cl itself is on the benzenoid ring and resistant to direct displacement, it plays a critical role in modulating the reactivity of the pyridine ring, particularly at C4 .

The 4,6-Dichloroquinoline Paradigm: In drug discovery (e.g., kinase inhibitors), the 4-chloro group is the "leaving group" of choice.

-

Mechanism: SNAr at C4 proceeds via a Meisenheimer complex.

-

C6-Cl Impact: The chlorine at C6 exerts a long-range inductive withdrawal (-I). This stabilizes the anionic intermediate formed upon nucleophilic attack at C4, making 4,6-dichloroquinoline more reactive toward amines than 4-chloroquinoline.

Comparison Table: SNAr Reactivity Rates

| Substrate | Leaving Group Site | Electronic Influence | Relative Reactivity (Est.) |

| 4-Chloroquinoline | C4 | N1 activation only | 1.0 (Baseline) |

| 4,6-Dichloroquinoline | C4 | N1 activation + C6-Cl (-I) stabilization | ~2.5x |

| 4,7-Dichloroquinoline | C4 | N1 activation + C7-Cl (-I) stabilization | ~3.0x (C7 is para-like to C4) |

Experimental Protocol: Synthesis of 4-Amino-6-chloroquinoline Derivative

Objective: SNAr displacement of C4-Cl by a diamine (Chloroquine analog synthesis).

Reagents:

-

4,6-Dichloroquinoline (1.0 equiv)

-

N,N-Diethyl-1,4-pentanediamine (3.0 equiv)

-

Solvent: Neat or NMP (N-methyl-2-pyrrolidone)[3]

Procedure:

-

Setup: Combine 4,6-dichloroquinoline (5 mmol) and the amine (15 mmol) in a pressure tube.

-

Heating: Heat to 130°C for 4-6 hours.

-

Note: 4,7-dichloroquinoline (Chloroquine precursor) typically requires 160-180°C. The 4,6-isomer is slightly less reactive than the 4,7-isomer (where Cl is para to the reaction site) but still reactive enough for standard conditions.

-

-

Workup: Cool to RT. Dilute with dilute NaOH (1N).

-

Extraction: Extract with DCM (3x). Wash organics with brine.[2]

-

Purification: The C6-Cl bond remains intact. The C4-Cl is selectively displaced.[2][4]

Reactivity Profile III: Lithiation (The "Ortho-Lithiation" Puzzle)

Lithiation of 6-chloroquinoline is non-trivial compared to the 7-chloro isomer.

-

7-Chloroquinoline: Lithiation (using LDA) occurs cleanly at C8 (directed by the Cl atom to the adjacent empty site).

-

6-Chloroquinoline:

-

Site C5: Ortho to Cl, but sterically hindered (peri-position).

-

Site C7: Ortho to Cl, unhindered.

-

Site C2: The most acidic proton (alpha to Nitrogen) in the absence of strong directing groups.

-

-

Outcome: Direct lithiation of 6-chloroquinoline with n-BuLi often results in nucleophilic addition to the C2=N bond rather than deprotonation. Using LDA (a non-nucleophilic base) typically results in a mixture of C2-lithiation (kinetic acidity) and C7-lithiation (DoM effect), making it a poor substrate for regioselective functionalization without blocking groups.

Recommendation: For C5 or C7 functionalization, use Bromine-Lithium exchange (starting from 5-bromo-6-chloro or 7-bromo-6-chloro precursors) rather than direct deprotonation.

Case Study: Synthesis of a 6-Chloro-Analog of Chloroquine

This workflow demonstrates the integration of the Gould-Jacobs reaction (ring formation) with the specific reactivity of the 6-chloro substituent.

Diagram 2: Synthetic Workflow

Caption: Step-by-step synthesis utilizing the stability of C6-Cl during harsh cyclization and its electronic activation of C4.

References

-

Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4,7-Dichloroquinoline and 4,7-Dichloro-3-methylquinoline. Journal of the American Chemical Society, 68(1), 113–116. Link

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Refer to Chapter 5: Quinolines for general EAS/SNAr reactivity patterns). Link

-

Eicher, T., Hauptmann, S., & Speicher, A. (2003). The Chemistry of Heterocycles. Wiley-VCH. (Detailed analysis of haloquinoline lithiation). Link

-

Musonda, C. C., et al. (2004). Chloroquine analogues: synthesis and antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 14(15), 3901-3905. (Comparative reactivity of dichloroquinolines). Link

- Giam, C. S., & Stout, J. L. (1971). Nucleophilic aromatic substitution of heteroaromatic compounds. Chemical Communications, 142. (Mechanistic insights into SNAr on pyridines/quinolines).

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 4. sciforum.net [sciforum.net]

Technical Guide: Safety, Handling, and Lifecycle Management of Halogenated Quinolones

Introduction: The Dual Nature of Halogenated Quinolones

Halogenated quinolones (e.g., fluoroquinolones like Ciprofloxacin, Levofloxacin, and Moxifloxacin) represent a paradox in pharmaceutical development. While they are life-saving broad-spectrum antibiotics, their specific chemical architecture—designed to penetrate bacterial DNA gyrase—makes them potent occupational hazards.

For the researcher, the primary risk is not acute toxicity, but chronic sensitization and photochemical reactivity . The introduction of halogen atoms (specifically fluorine at C-6 and often chlorine/fluorine at C-8) dramatically alters the lipophilicity and reactivity of the quinolone core. This guide moves beyond the standard Safety Data Sheet (SDS) to address the practical realities of handling these potent compounds.

The Chemical Hazard Mechanism

The presence of the halogen atom is not merely structural; it is a reactive center. Under UV exposure, the Carbon-Halogen (C-X) bond, particularly at the C-8 position, undergoes heterolytic cleavage.[1] This generates reactive aryl cations and Reactive Oxygen Species (ROS) that can attack human skin cells and retinal tissue.

Figure 1: Mechanism of halogenated quinolone phototoxicity. The C-8 halogen bond lability under UVA light is the primary driver of ROS generation and subsequent cellular damage.

Critical SDS Analysis & Hazard Profiling

Standard SDS documents often understate the risks associated with research-grade powders. You must interpret the Global Harmonized System (GHS) codes with an understanding of the compound's potency.

Key GHS Classifications

| GHS Code | Hazard Statement | Researcher Interpretation |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][3] | CRITICAL: This is the primary occupational risk. Quinolones are potent respiratory sensitizers. Repeated inhalation of nanogram quantities can lead to permanent anaphylactic sensitivity. |

| H373 | May cause damage to organs through prolonged or repeated exposure. | Target organs include the tendon (tendinopathy) and cartilage. Systemic absorption via inhalation can mimic oral overdose. |

| H410 | Very toxic to aquatic life with long lasting effects.[2][3] | ZERO DISCHARGE: Halogenated rings are resistant to biodegradation. Do not pour down the drain. |

Occupational Exposure Banding (OEB)

Most fluoroquinolones fall into OEB 3 or OEB 4 depending on the generation and potency.

-

OEL (Occupational Exposure Limit): Typically

. -

Implication: You cannot handle the dry powder on an open bench.

Engineering Controls & PPE: The "Barrier" Strategy

The hierarchy of controls must prioritize containment over PPE. The following protocol is self-validating: if you can smell the solvent or powder, the control has failed.

Primary Engineering Controls (PEC)

-

Powder Handling: Must be performed in a Class I Biological Safety Cabinet (BSC) or a Powder Weighing Station with HEPA filtration.

-

Validation: Verify face velocity is 0.3–0.5 m/s before use.

-

-

Solution Handling: Fume hood is acceptable for dissolved compounds, provided no aerosolization occurs.

Personal Protective Equipment (PPE) Matrix

| Handling State | Respiratory | Dermal | Ocular |

| Dry Powder (Weighing) | N95 or P100 Respirator (Fit-tested) | Double Nitrile Gloves (0.11mm min) + Tyvek Sleeves | Safety Goggles (Indirect Vent) |

| Solution (Dilute) | Surgical Mask (if in hood) | Single Nitrile Gloves | Safety Glasses |

| Spill Cleanup | Full-face P100 Respirator | Chem-Tape Gloves + Tyvek Suit | Integrated in Respirator |

Operational Protocols: A Self-Validating Workflow

This workflow enforces safety through procedural checkpoints.

Protocol: Safe Weighing & Solubilization

Objective: Solubilize Ciprofloxacin HCl (or analog) without generating airborne particulate.

-

Preparation (The Surrogate Check):

-

Self-Validation Step: Before opening the quinolone container, place a small amount of a safe surrogate powder (e.g., lactose) in the weighing station. Observe the airflow. If the powder drifts out of the enclosure, STOP . The containment is compromised.

-

-

Setup:

-

Line the balance with a plastic-backed absorbent pad.

-

Pre-weigh the solvent in the transfer vessel (add solvent to powder is riskier; adding powder to solvent reduces dust).

-

-

Transfer:

-

Open the stock container inside the hood only.

-

Use a disposable anti-static spatula.

-

Technique: Do not dump. Gently slide the powder into the tared vessel.

-

-

Decontamination:

-

Wipe the exterior of the stock container with a methanol-dampened wipe before removing it from the hood.

-

Why Methanol? Quinolones have poor water solubility at neutral pH. Water alone will smear the compound, not remove it.

-

Handling Decision Tree

Figure 2: Operational decision tree for handling halogenated quinolones based on physical state.

Waste Management & Emergency Response

Waste Segregation (Crucial)

Halogenated quinolones must NOT be mixed with general organic waste solvents (non-halogenated).

-

Why? Many waste disposal facilities burn non-halogenated waste as fuel. Burning halogenated compounds releases acid gases (HCl, HF) which corrode incinerators and release toxic dioxins if not scrubbed properly.

-

Labeling: Mark waste containers clearly: "HALOGENATED ORGANIC WASTE - CONTAINS FLUOROQUINOLONES."

Spill Response

-

Evacuate: If a powder spill >1g occurs outside a hood, evacuate the lab for 15 minutes to allow aerosols to settle.

-

PPE Up: Don Full-Face Respirator (P100).

-

Neutralize:

-

Do not dry sweep.

-

Cover spill with paper towels dampened with 10% Sodium Hypochlorite (Bleach) . The oxidation helps degrade the quinolone ring structure.

-

Follow with a water rinse, then a methanol wipe to remove lipophilic residues.

-

References

-

European Chemicals Agency (ECHA). Ciprofloxacin Hydrochloride - Substance Information & Classification. ECHA. [Link]

-

National Institutes of Health (NIH) - PubChem. Phototoxicity of Fluoroquinolones: Mechanism and Structure-Activity Relationship. PubChem Compound Summary. [Link]

-

Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[4][5] OSHA Technical Manual. [Link]

-

MDPI Pharmaceuticals. Photochemistry and Phototoxicity of Fluoroquinolones. [Link][1][6][7][8]

-

Centers for Disease Control and Prevention (CDC). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. aksci.com [aksci.com]

- 3. bg.cpachem.com [bg.cpachem.com]

- 4. eTool : Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]

- 5. resources.psi-bfm.com [resources.psi-bfm.com]

- 6. mdpi.com [mdpi.com]

- 7. Molecular and Biochemical Basis of Fluoroquinolones-Induced Phototoxicity-The Study of Antioxidant System in Human Melanocytes Exposed to UV-A Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. so01.tci-thaijo.org [so01.tci-thaijo.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Chloro-2-fluoroquinoline from 4-Chlorophenylalanine

Introduction: The Significance of Fluorinated Quinolines in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The introduction of fluorine atoms into this privileged structure can dramatically enhance a molecule's pharmacological profile by modulating its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 6-Chloro-2-fluoroquinoline, in particular, represents a valuable building block for the synthesis of novel kinase inhibitors, anti-infective agents, and other potential therapeutics. This document provides a comprehensive guide for the synthesis of 6-chloro-2-fluoroquinoline, commencing from the readily available amino acid, 4-chlorophenylalanine. This multi-step synthesis employs a strategic combination of classic and modern organic reactions, including a key intramolecular cyclization and a nucleophilic fluorination step.

Synthetic Strategy: A Multi-Step Approach from Amino Acid to Heterocycle

The transformation of 4-chlorophenylalanine into 6-chloro-2-fluoroquinoline is a multi-step process that requires careful planning and execution. A direct conversion is not feasible; therefore, a logical sequence of reactions has been devised to construct the quinoline core and introduce the desired substituents. The overall synthetic workflow is depicted below.

Diagram 1: Overall Synthetic Workflow This diagram illustrates the two major parts of the synthesis: the initial construction of the 6-chloroquinolin-2(1H)-one core from 4-chlorophenylalanine, followed by the conversion to the final product through chlorination and nucleophilic fluorination.

Part 1: Synthesis of the 6-Chloroquinolin-2(1H)-one Intermediate

The initial phase of the synthesis focuses on constructing the bicyclic quinolinone core from the starting amino acid. This involves protection of the amine, followed by an intramolecular cyclization and subsequent aromatization.

Step 1: N-Acetylation of 4-Chlorophenylalanine

To prevent unwanted side reactions of the primary amine, it is first protected as an acetamide. This also provides the necessary acyl group for the subsequent cyclization.

Protocol 1: Synthesis of N-Acetyl-4-chlorophenylalanine

-

Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of 4-chlorophenylalanine in 100 mL of 1 M sodium hydroxide solution. Cool the solution to 0-5 °C in an ice bath with stirring.

-

Acylation: While maintaining the temperature below 10 °C, slowly add 6.0 mL of acetic anhydride dropwise to the stirred solution.

-

Reaction: Continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Acidification: Cool the mixture again in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.

-

Isolation: Collect the white precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield N-acetyl-4-chlorophenylalanine.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Chlorophenylalanine | 199.64 | 10.0 g | 0.050 |

| Sodium Hydroxide | 40.00 | 100 mL (1 M) | 0.100 |

| Acetic Anhydride | 102.09 | 6.0 mL | 0.064 |

| Hydrochloric Acid | 36.46 | As needed | - |

Table 1: Reagents for N-Acetylation

Step 2: Intramolecular Friedel-Crafts Acylation to form 6-Chloro-3,4-dihydroquinolin-2(1H)-one

This crucial step involves the cyclization of the N-acetylated amino acid to form the dihydroquinolinone ring system. A strong acid catalyst is required to promote this intramolecular electrophilic aromatic substitution. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is a particularly effective and milder alternative to polyphosphoric acid for such cyclizations.

Protocol 2: Cyclization to 6-Chloro-3,4-dihydroquinolin-2(1H)-one

-

Reagent Preparation: In a fume hood, carefully prepare Eaton's reagent by adding 50 g of phosphorus pentoxide to 200 mL of methanesulfonic acid with vigorous mechanical stirring. The mixture will become warm.

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a mechanical stirrer, add 10.0 g of N-acetyl-4-chlorophenylalanine.

-

Cyclization: Slowly add 100 mL of the prepared Eaton's reagent to the flask. Heat the mixture to 60-70 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by TLC.

-

Quenching: Allow the reaction mixture to cool to room temperature, then carefully pour it onto 500 g of crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 6-chloro-3,4-dihydroquinolin-2(1H)-one.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| N-Acetyl-4-chlorophenylalanine | 241.67 | 10.0 g | 0.041 |

| Phosphorus Pentoxide | 141.94 | 50 g | 0.352 |

| Methanesulfonic Acid | 96.11 | 200 mL | - |

Table 2: Reagents for Intramolecular Cyclization

Step 3: Oxidation to 6-Chloroquinolin-2(1H)-one

The dihydroquinolinone intermediate is then aromatized to the corresponding quinolinone. This can be achieved using a variety of oxidizing agents.

Protocol 3: Oxidation of 6-Chloro-3,4-dihydroquinolin-2(1H)-one

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 5.0 g of 6-chloro-3,4-dihydroquinolin-2(1H)-one in 100 mL of a suitable solvent such as dioxane or toluene.

-

Oxidation: Add 1.2 equivalents of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and filter to remove the precipitated hydroquinone.

-

Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by recrystallization or column chromatography to afford 6-chloroquinolin-2(1H)-one.

Part 2: Conversion to 6-Chloro-2-fluoroquinoline

The final stage of the synthesis involves the conversion of the quinolinone to the target 2-fluoroquinoline via a 2-chloro intermediate.

Step 4: Chlorination of 6-Chloroquinolin-2(1H)-one

The hydroxyl group of the quinolinone (in its tautomeric form) is converted to a chloride, which is a good leaving group for the subsequent fluorination.

Protocol 4: Synthesis of 2,6-Dichloroquinoline

-

Reaction Setup: In a fume hood, place 5.0 g of 6-chloroquinolin-2(1H)-one in a round-bottom flask equipped with a reflux condenser.

-

Chlorination: Carefully add 50 mL of phosphorus oxychloride (POCl₃). A few drops of dimethylformamide (DMF) can be added as a catalyst.

-

Reaction: Heat the mixture to reflux for 3-4 hours.

-

Quenching: Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with stirring.

-

Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate and extract the product with dichloromethane (3 x 100 mL).

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization to yield 2,6-dichloroquinoline.

Step 5: Nucleophilic Aromatic Fluorination to 6-Chloro-2-fluoroquinoline

The final step is a nucleophilic aromatic substitution (SNA) reaction where the 2-chloro substituent is displaced by a fluoride ion. This reaction typically requires anhydrous conditions and a suitable fluoride source.

Protocol 5: Synthesis of 6-Chloro-2-fluoroquinoline

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine 3.0 g of 2,6-dichloroquinoline, 3 equivalents of anhydrous potassium fluoride, and 0.1 equivalents of a phase-transfer catalyst such as tetrabutylammonium chloride (TBACl).

-

Solvent: Add 50 mL of a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane.

-

Reaction: Heat the mixture to 150-180 °C and stir vigorously for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

-

Work-up: Cool the reaction mixture and pour it into a large volume of water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or diethyl ether (3 x 100 mL).

-

Washing: Wash the combined organic extracts with brine.

-

Drying, Concentration, and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 6-chloro-2-fluoroquinoline.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2,6-Dichloroquinoline | 198.04 | 3.0 g | 0.015 |

| Potassium Fluoride (anhydrous) | 58.10 | 2.6 g | 0.045 |

| Tetrabutylammonium Chloride | 277.92 | 0.42 g | 0.0015 |

Table 3: Reagents for Nucleophilic Fluorination

Characterization

The identity and purity of the final product, 6-chloro-2-fluoroquinoline, and all intermediates should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Melting Point Analysis: To assess purity.

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Phosphorus oxychloride, Eaton's reagent, and methanesulfonic acid are highly corrosive and should be handled with extreme care.

-

High temperatures are used in several steps; appropriate precautions should be taken to avoid burns.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Sources

Palladium-Catalyzed C6-Cross-Coupling of 6-Chloropurines: A Comprehensive Guide to Scaffold Diversification

Introduction & Mechanistic Rationale

The purine scaffold is a privileged structure in drug discovery, forming the backbone of numerous kinase inhibitors, antiviral agents, and cytostatic nucleoside analogs. Among the various functionalization strategies, the derivatization of the C6 position is paramount for tuning binding affinity and pharmacokinetic properties[1].

Historically, C6-functionalization relied on Nucleophilic Aromatic Substitution (

The Causality of C6 Reactivity

Why are 6-chloropurines such excellent substrates for Palladium catalysis? The reactivity is dictated by the electronic landscape of the purine ring. The N1 and N3 nitrogen atoms exert a strong electron-withdrawing effect, rendering the pyrimidine portion of the bicyclic system highly electron-deficient. This makes the C6-Cl bond highly activated toward oxidative addition by electron-rich

General Palladium-Catalyzed Cross-Coupling Cycle for 6-Chloropurines.

Strategic Method Selection

Selecting the correct cross-coupling modality depends on the desired appendage and the protection status of the purine.

-

Suzuki-Miyaura (C-C): Ideal for installing aryl or heteroaryl groups. When dealing with unprotected nucleosides (which are highly polar), aqueous-phase Suzuki coupling using water-soluble ligands like TPPTS (triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt) is the method of choice, bypassing tedious protection/deprotection sequences[2].

-

Buchwald-Hartwig (C-N): Overcomes the limitations of

for sterically hindered or electronically deactivated amines. The use of bulky, electron-rich phosphine ligands (e.g., PTABS) facilitates the challenging reductive elimination step, allowing for room-temperature amination[4]. -

Sonogashira (C-Alkynyl): Utilized to install alkynes for subsequent "click" chemistry (CuAAC) or fluorescent probe development. Copper-free variants are often employed to prevent alkyne homocoupling side reactions[5].

Decision matrix for selecting the optimal Pd-catalyzed method for C6-purine derivatization.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for C6-purine cross-couplings, demonstrating the efficiency of modern ligand systems.

| Reaction Type | Target Bond | Catalyst System | Solvent / Temp | Substrate Scope | Typical Yield |

| Suzuki-Miyaura (Aqueous) | C-Aryl | Unprotected nucleosides, Aryl-B(OH)2 | 70–95% | ||

| Suzuki-Miyaura (Organic) | C-Heteroaryl | Toluene/EtOH/ | N9-Protected purines, Heteroaryl-B(OH)2 | 60–85% | |

| Buchwald-Hartwig | C-N | DMF, 25°C (Room Temp) | Hindered secondary amines, anilines | 75–90% | |

| Sonogashira (Cu-Free) | C-Alkynyl | Toluene, 90°C | Terminal alkynes, unprotected purines | 80–95% |

Experimental Protocols

Protocol A: Aqueous Suzuki-Miyaura Coupling of Unprotected 6-Chloropurine Nucleosides

This protocol utilizes a water-soluble palladium catalyst to achieve C-C bond formation without the need for hydroxyl protecting groups on the ribose sugar[2].

Reagents & Materials:

-

6-Chloropurine riboside (1.0 equiv, 1.0 mmol)

-

Arylboronic acid (1.5 equiv, 1.5 mmol)

- (0.05 equiv, 5 mol%)

-

TPPTS ligand (0.125 equiv, 12.5 mol%)

- (3.0 equiv, 3.0 mmol)

-

Degassed

/ Acetonitrile (2:1 v/v, 15 mL)

Step-by-Step Procedure:

-

Catalyst Pre-activation: In a Schlenk flask under an argon atmosphere, combine

and TPPTS in 5 mL of degassed water. Stir at room temperature for 15 minutes until a homogeneous, pale-yellow solution forms (indicating the formation of the active -

Reaction Assembly: To a separate round-bottom flask equipped with a magnetic stir bar, add the 6-chloropurine riboside, arylboronic acid, and

. -

Solvent Addition: Evacuate and backfill the flask with argon three times. Add 10 mL of degassed Acetonitrile/Water mixture to the solids.

-

Initiation: Transfer the pre-activated catalyst solution to the reaction flask via syringe.

-

Heating: Heat the biphasic mixture to 80°C in an oil bath for 4–6 hours. Causality Note: Heating is required to overcome the activation energy of transmetalation, which is often the rate-limiting step in aqueous Suzuki couplings.

-

Monitoring: Monitor reaction progress via TLC (DCM:MeOH 9:1) or LC-MS. The product will typically be highly UV-active.

-

Workup: Cool to room temperature. Neutralize the mixture with 1M HCl to pH 7. Concentrate the mixture in vacuo to remove acetonitrile.

-

Purification: Purify the crude aqueous residue directly via reverse-phase C18 flash chromatography (

/MeOH gradient) to yield the pure 6-arylpurine nucleoside.

Protocol B: Room-Temperature Buchwald-Hartwig Amination

This protocol utilizes the highly active, sterically demanding PTABS ligand to facilitate the amination of 6-chloropurines at ambient temperature, preventing thermal degradation of sensitive substrates[4].

Reagents & Materials:

-

Protected or Unprotected 6-Chloropurine (1.0 equiv, 0.5 mmol)

-

Secondary Amine or Aniline (1.2 equiv, 0.6 mmol)

- (0.02 equiv, 2 mol%)

-

PTABS Ligand (0.04 equiv, 4 mol%)

-

Triethylamine (

) (2.0 equiv, 1.0 mmol) -

Anhydrous DMF (3 mL)

Step-by-Step Procedure:

-

Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried vial with

, PTABS, and the 6-chloropurine substrate. -

Solvent & Base: Seal the vial with a PTFE septum cap. Inject anhydrous DMF, followed by the amine and

. Causality Note: -

Reaction: Stir the mixture vigorously at 25°C (room temperature) for 12–16 hours. The bulky nature of PTABS forces the geometry of the Pd(II) intermediate to favor rapid reductive elimination, bypassing the need for heat.

-

Quenching: Dilute the reaction mixture with Ethyl Acetate (15 mL) and wash with saturated aqueous

(10 mL) followed by brine (3 x 10 mL) to remove DMF. -

Drying & Concentration: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify via silica gel chromatography (Hexanes:EtOAc gradient) to isolate the 6-aminopurine derivative.

Troubleshooting & Expert Insights

-

Hydrodehalogenation (Formation of Purine): A common side reaction in Suzuki couplings is the premature reductive elimination of the Pd-hydride species, leading to the reduction of the C6-Cl bond to a C6-H bond. Solution: Ensure rigorous degassing of solvents to prevent oxidation of the phosphine ligand, which alters the Pd/Ligand ratio and promotes beta-hydride elimination pathways.

-

Poor Solubility of Boronic Acids: If the arylboronic acid is insoluble in the aqueous biphasic system, switch to a DME/Water (dimethoxyethane/water) solvent system, which has been shown to be highly favorable for challenging C-C couplings on 6-chloropurine nucleosides[6].

-

N9 vs. N7 Regioselectivity during Protection: If starting from 6-chloropurine base (not a nucleoside), alkylation prior to cross-coupling will yield a mixture of N9 and N7 isomers. These must be separated by column chromatography before the Pd-catalyzed step to avoid complex mixtures, as the electronic differences between N9 and N7 isomers will cause them to react at different rates during oxidative addition[7].

References

- Hocek, M., & Silhár, P. (2007). Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry.

- Buchanan, H. S., Pauff, S. M., & Kosmidis, T. D. (2017). Modular, step-efficient palladium-catalyzed cross-coupling strategy to access C6-heteroaryl 2-aminopurine ribonucleosides. Organic Letters.

- Bandaru, S. S. M., et al. (2018). Pd/PTABS: Catalyst for Room Temperature Amination of Heteroarenes. Organic Letters / Organic Chemistry Portal.

- Shaughnessy, K. H. (2015). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. MDPI.

- Wang, et al. (2015).

- Momin, K. I., et al. (2017). Synthesis of Substituted Purine Derivatives. Asian Journal of Research in Chemistry.

- Harvey, R. G., et al. (2002). Palladium-Catalyzed Synthesis of Carcinogenic Polycyclic Aromatic Hydrocarbon Epoxide-Nucleoside Adducts: The First Amination of a Chloro Nucleoside. Organic Letters.

Sources

- 1. Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pd/PTABS: Catalyst for Room Temperature Amination of Heteroarenes [organic-chemistry.org]

- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 6. Versatile synthesis and biological evaluation of novel 3’-fluorinated purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajrconline.org [ajrconline.org]

Precision C2-Amination of 6-Chloro-2-fluoroquinoline via Chemoselective

Abstract & Application Scope

The quinoline scaffold is a privileged structure in medicinal chemistry, ubiquitous in antimalarials (Chloroquine), kinase inhibitors (Bosutinib), and antibacterial agents (Fluoroquinolones). The 6-chloro-2-fluoroquinoline substrate offers a unique strategic advantage: it possesses two electrophilic sites with distinct reactivity profiles.

This Application Note details the Chemoselective Nucleophilic Aromatic Substitution (

Scientific Foundation: Reactivity & Mechanism

The Fluorine Advantage in

While chlorine is often a better leaving group in

-

Electronegativity: Fluorine (

) inductively destabilizes the ground state and, more importantly, stabilizes the anionic Meisenheimer Complex intermediate through strong electron-withdrawing effects ($ -I $ effect). -

Regioselectivity: The C2 position is activated by the adjacent ring nitrogen (an electron sink). The C6 position, being distal and bearing a less activating chlorine, remains inert under these specific conditions.

Reaction Mechanism

The reaction proceeds via a two-step addition-elimination pathway:

-

Nucleophilic Attack: The amine attacks the C2 carbon, breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

-

Elimination: Re-aromatization drives the expulsion of the fluoride ion (

), which is subsequently scavenged by the base.

Figure 1: Mechanism of

Experimental Protocols

Materials & Equipment

-

Substrate: 6-Chloro-2-fluoroquinoline (Purity >97%).

-

Nucleophiles: Primary or secondary amines (1.1 - 1.5 equiv).

-

Base:

(anhydrous) or DIPEA (Hunig's Base). -

Solvent: DMSO (standard), NMP (for unreactive amines), or

-PrOH (for highly reactive amines). -

Vessel: Sealed pressure tube (thermal) or Microwave vial (MW).

Method A: Thermal (Standard)

Best for scale-up (>1g) and thermally stable amines.

-

Preparation: To a reaction vial equipped with a magnetic stir bar, add 6-chloro-2-fluoroquinoline (1.0 equiv, 1.0 mmol, 181 mg).

-

Solvent/Base: Add DMSO (3.0 mL, 0.33 M) followed by

(2.0 equiv, 2.0 mmol, 276 mg).-

Note: If the amine is a salt (e.g., HCl salt), increase base to 3.0 equiv.

-

-

Addition: Add the Amine (1.2 equiv, 1.2 mmol).

-

Reaction: Seal the vessel and heat to 100°C for 4–12 hours. Monitor by TLC (Hex/EtOAc 4:1) or LCMS.

-

Endpoint: Disappearance of starting material (

182). Product formation (

-

-

Workup:

-

Cool to room temperature.[1]

-

Pour mixture into Ice-Water (30 mL).

-

Precipitation: If solid forms, filter and wash with water.

-

Extraction: If no precipitate, extract with EtOAc (3 x 15 mL). Wash combined organics with Brine (2 x 10 mL) to remove DMSO. Dry over

.

-

-

Purification: Flash column chromatography (

, gradient 0-30% EtOAc in Hexanes).

Method B: Microwave-Assisted (High Throughput)

Best for library generation and sterically hindered amines.

-

Preparation: In a 2-5 mL microwave vial, combine substrate (0.5 mmol), amine (0.75 mmol), and DIPEA (1.0 mmol) in NMP (2.0 mL).

-

Irradiation: Heat at 140°C for 20 minutes (High Absorption level).

-

Workup: Dilute with MeOH/Water and purify directly via preparative HPLC (Reverse Phase C18, Water/MeCN + 0.1% Formic Acid).

Workflow Diagram

Figure 2: Decision tree and workflow for the synthesis of 2-amino-6-chloroquinolines.

Optimization & Troubleshooting Guide

Solvent & Base Selection Table

| Variable | Recommendation | Rationale |

| Standard Solvent | DMSO | High dielectric constant promotes |

| Alternative Solvent | NMP / DMF | Use if substrate solubility is poor in DMSO. NMP is superior for microwave heating. |

| Green Solvent | Feasible for highly nucleophilic amines (e.g., morpholine, pyrrolidine). Requires reflux. | |

| Base: Inorganic | Standard for thermal reactions. Cesium is preferred for difficult substrates (larger cation effect). | |

| Base: Organic | DIPEA / TEA | Preferred for microwave or when solubility of inorganic bases is limiting. |

Troubleshooting Common Issues

-

Low Conversion:

-

Cause: Poor nucleophilicity of the amine (e.g., anilines).

-

Solution: Switch to Method B (Microwave) at 160°C or use LiHMDS (1.0M in THF) to deprotonate the amine pre-addition (forming a stronger amide nucleophile).

-

-

Regioselectivity Loss (C6 Substitution):

-

Cause: Extreme temperatures (>180°C) or Pd-contamination.

-

Solution: Ensure temperature stays <150°C. The C6-Cl bond is generally stable up to 160°C in the absence of Pd catalysts.

-

-

Hydrolysis (Formation of 2-quinolone):

-

Cause: Wet solvent/base.[2]

-

Solution: Use anhydrous DMSO and dry

.

-

Safety & Handling

-

Fluoride Generation: The reaction generates stoichiometric fluoride ions (

). While not HF gas, the waste stream contains fluorides. Dispose of aqueous waste according to local EHS regulations for fluorides. -

Skin Sensitization: Quinoline derivatives are potential skin sensitizers and irritants. Wear nitrile gloves and work in a fume hood.

-

Pressure: Thermal reactions in sealed tubes generate pressure. Use rated pressure vessels and blast shields.

References

-

Nucleophilic Aromatic Substitution Mechanism

- Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions of Aromatic Halogen Compounds. Chemical Reviews.

-

Reactivity of Fluoro- vs Chloro- Quinolines

-

Bioorganic & Medicinal Chemistry Letters. (2012). Synthesis and SAR of 2-aminoquinoline derivatives. (Demonstrates preferential displacement of F over Cl).[3]

-

-

Microwave Assisted Synthesis

- Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.

-

General

Protocols on Heterocycles:- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry.

Sources

Technical Application Note: 6-Chloro-2-fluoroquinoline as a High-Fidelity Scaffold for Antimalarial API Synthesis

Executive Summary